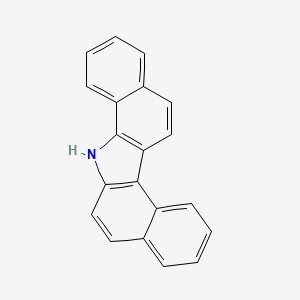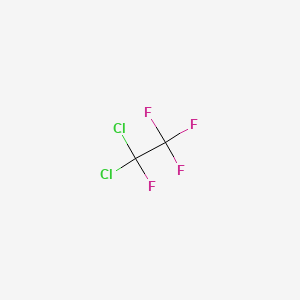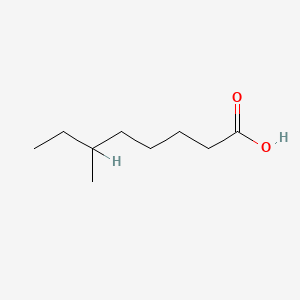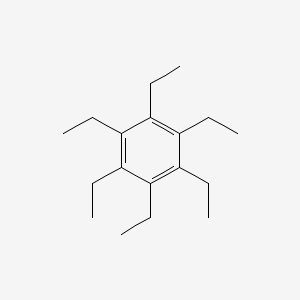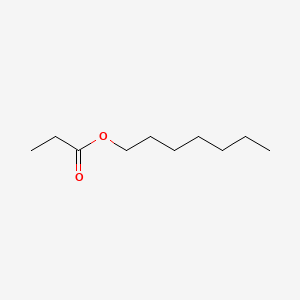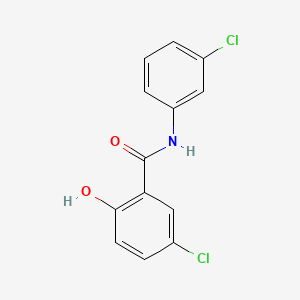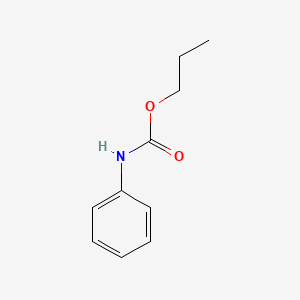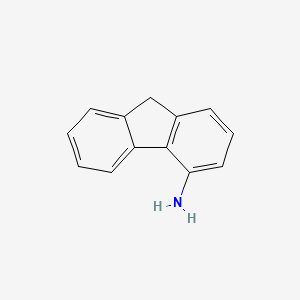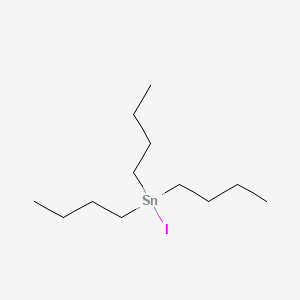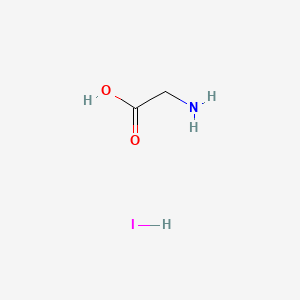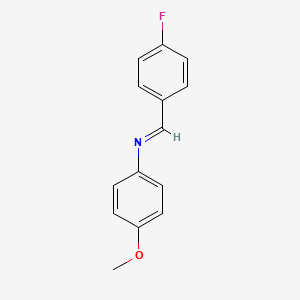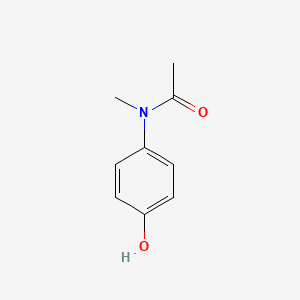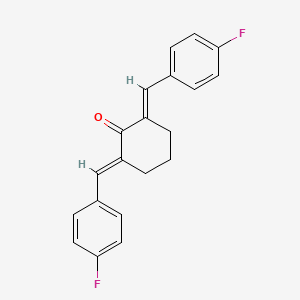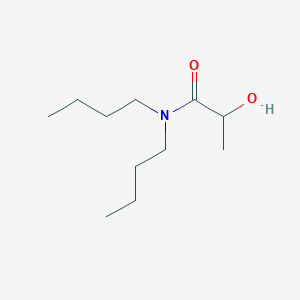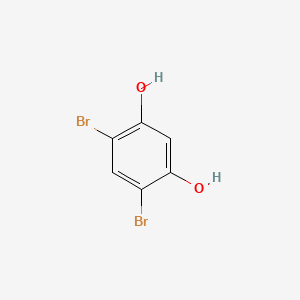
4,6-二溴苯-1,3-二醇
描述
4,6-Dibromobenzene-1,3-diol, also known as Dibromresorcin, is a compound with the molecular formula C6H4Br2O2 . It is a monohydrate and its crystal packing is established by R44(8) loops built up from four O—H O hydrogen bonds .
Molecular Structure Analysis
The molecular structure of 4,6-Dibromobenzene-1,3-diol consists of a benzene ring with two bromine atoms and two hydroxyl groups attached to it . The crystal structure of this compound is established by R44(8) loops built up from four O—H O hydrogen bonds .Physical And Chemical Properties Analysis
4,6-Dibromobenzene-1,3-diol has a molecular weight of 267.90 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . Its exact mass is 267.85576 g/mol and its monoisotopic mass is 265.85780 g/mol . The compound’s topological polar surface area is 40.5 Ų .科学研究应用
晶体结构和熔融关系
对异构二溴苯的研究,包括 1,3-二溴苯,揭示了它们晶体结构和熔点的见解。Dziubek 和 Katrusiak(2014)证明,与其他异构体相比,1,3-二溴苯的熔点较低,这归因于其分子对称性和 Br...Br 卤素键的频率。他们的研究涉及在各种条件下生长单晶并通过 X 射线衍射分析它们(Dziubek & Katrusiak, 2014)。
化学反应性和功能化
二溴苯异构体(包括 1,3-二溴苯)的反应性已在去质子化和随后的功能化的背景下进行了研究。Heiss、Marzi 和 Schlosser(2003)发现这些化合物对强碱表现出相似的行为,从而可以直接得到各种有化学价值的产品。这项研究突出了 1,3-二溴苯在合成化学应用中的潜力(Heiss, Marzi, & Schlosser, 2003)。
衍生物的合成
1,3-二溴苯可用作各种有机转化的前体,尤其是在苯炔的合成中。Diemer、Leroux 和 Colobert(2011)描述了合成 1,2-二溴苯衍生物的方法,突出了其在有机化学中的价值(Diemer, Leroux, & Colobert, 2011)。
计算研究和光谱学
已经对二溴苯进行了计算研究,包括结构优化和分子轨道分析。王等人(2013)使用密度泛函理论和其他方法研究了这些化合物,提供了对它们的反应性和光谱性质的见解(Wang, Hsu, Huang, & Lo, 2013)。
催化应用
已经研究了相关化合物的催化转化,例如 2-氯-4,6-二硝基苯-1,3-二醇,用于生产有价值的化学衍生物。Jin 等人(2008)开发了一种将这些化合物催化转化为 N-烷基仲氨基苯酚的方法,展示了二溴苯衍生物在催化中的多功能性(Jin, Li, Ma, Peng, Wang, & Lu, 2008)。
属性
IUPAC Name |
4,6-dibromobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBSXVSGJLAHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291780 | |
| Record name | 4,6-Dibromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromobenzene-1,3-diol | |
CAS RN |
61524-51-4 | |
| Record name | NSC77964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dibromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


